N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C15H13F2N3O2S and its molecular weight is 337.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Compounds structurally related to N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide have been extensively studied for their synthetic pathways and chemical reactivity. Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, including the synthesis of pyrimido[2,3-b]thiazines, demonstrating the versatility of these compounds in producing novel heterocyclic compounds (Kappe & Roschger, 1989). Similarly, Dixon et al. (2005) described a solid-phase synthetic route to thiazine analogs, highlighting the use of N-Alloc-3-amino-3-(2,4-difluoro-5-nitrophenyl)propanoic acid in creating diverse heterocyclic systems through a benzyne intermediate (Dixon et al., 2005).
Molecular Solid Formation and Supramolecular Chemistry
Lei Wang et al. (2014) explored the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and aza compounds, showing the role of strong hydrogen bonds and weak intermolecular interactions in creating supramolecular structures. This research underscores the potential of such compounds in designing new materials with specific properties (Wang et al., 2014).
Biological Activity and Pharmaceutical Applications
While explicitly excluding information on drug use and side effects, it's worth noting that related compounds have been studied for their potential biological activities. For instance, Gad et al. (2020) discussed the synthesis and evaluation of derivatives for apoptosis-inducing agents in cancer treatment, demonstrating the ongoing interest in exploiting the chemical properties of such compounds for therapeutic applications (Gad et al., 2020).
Future Directions
Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . They have found practical application and are being actively studied as electroluminescent materials for OLED devices . This suggests that there is potential for further exploration and development of these compounds in the future.
Mechanism of Action
Target of Action
It’s worth noting that thiazine derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antidiabetic, and antiviral effects .
Mode of Action
It’s known that thiazine derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazine derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazine derivatives have been reported to exhibit a variety of biological effects, including anticancer, antimicrobial, antidiabetic, and antiviral activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been observed to form hydrogen bonds and water-mediated hydrophobic interactions with active residues in the binding cavity of targeted proteins . These interactions can influence the activity of enzymes and other proteins, potentially leading to changes in biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound has been found to influence the physical properties of lipid membranes, affecting the function of ion channels . It has been observed to increase the electric barrier for anion permeation into the hydrophobic region of the membrane and reduce the conductance of anion-permeable pores . These effects can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, it has been suggested that it can bind to specific proteins, leading to enzyme inhibition or activation . Additionally, it may induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that its effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2S/c16-11-2-1-9(12(17)5-11)6-19-14(22)10-7-20-13(21)3-4-18-15(20)23-8-10/h1-5,10H,6-8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEHGQGHHINDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.